2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine
Description
Significance of Pyrrolidine (B122466) and Pyrrolidin-1-amine Scaffolds in Contemporary Chemical Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in contemporary chemical research. nih.govmdpi.com Its prevalence stems from its presence in a vast array of natural products, pharmaceuticals, and biologically active compounds. mdpi.comresearchgate.net The pyrrolidine motif is a fundamental building block in medicinal chemistry, contributing to the development of drugs with diverse therapeutic applications. mdpi.com
Furthermore, the pyrrolidine framework has been extensively utilized in the field of asymmetric organocatalysis. nih.govmdpi.comunibo.it Chiral pyrrolidine derivatives, most notably those derived from the amino acid proline, have proven to be highly effective catalysts for a wide range of enantioselective transformations. nih.govmdpi.com The conformational rigidity of the pyrrolidine ring, coupled with the stereodirecting influence of its substituents, allows for precise control over the stereochemical outcome of chemical reactions.
Pyrrolidin-1-amine scaffolds, which feature an amino group attached to the ring nitrogen, represent a significant subclass of these versatile compounds. These structures are often employed as chiral auxiliaries and organocatalysts, playing a crucial role in the synthesis of enantiomerically pure molecules. nih.govacs.org The development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines remains an active area of research, driven by the continuous demand for more efficient and selective catalytic systems. nih.gov
Structural and Stereochemical Characteristics of 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine
This compound, also known by its IUPAC name (S)-(-)-Amino-2-(1'-methoxy-1'-methylethyl)pyrrolidine, is a chiral compound belonging to the family of substituted pyrrolidin-1-amines. kanto-ppc.comchemicalbook.com Its molecular structure incorporates a pyrrolidine ring substituted at the 2-position with a 2-methoxypropan-2-yl group.
| Property | Value |
| IUPAC Name | (S)-(-)-Amino-2-(1'-methoxy-1'-methylethyl)pyrrolidine |
| CAS Number | 118535-61-8 |
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| Chirality | Chiral |
The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of its chemical behavior, particularly in asymmetric synthesis. The five-membered ring of pyrrolidine is not planar and exists in various envelope and twisted conformations. The substituents on the ring influence the preferred conformation, which in turn dictates how the molecule interacts with other reagents. nih.gov In the case of 2-substituted pyrrolidines, the substituent at the C2 position plays a significant role in shielding one face of the molecule, thereby directing the approach of incoming reagents to the opposite face. This steric hindrance is a key principle behind the use of such compounds as chiral auxiliaries. The stereochemical outcome of reactions involving N-amino pyrrolidines is influenced by the conformational biases of the ring system. researchgate.net
Historical Development and Emerging Trends in Pyrrolidine-Based Chiral Auxiliaries and Synthetic Intermediates
The use of chiral auxiliaries in asymmetric synthesis has a rich history, with pyrrolidine-based structures playing a pivotal role. The pioneering work on proline-catalyzed aldol (B89426) reactions in the 1970s laid the groundwork for the development of a vast array of pyrrolidine-derived organocatalysts. unibo.it A significant breakthrough in this area was the introduction of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as versatile chiral auxiliaries. researchgate.net The SAMP/RAMP hydrazone methodology became a powerful tool for the asymmetric synthesis of a wide range of chiral compounds, including aldehydes, ketones, and amines. researchgate.net
The success of SAMP and RAMP spurred the development of other 2-substituted pyrrolidin-1-amine derivatives as chiral auxiliaries and organocatalysts. beilstein-journals.org The overarching goal of this research has been to fine-tune the steric and electronic properties of the substituent at the 2-position to achieve higher levels of stereocontrol in various chemical transformations. The synthesis of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been explored to create a more demanding steric environment, leading to enhanced enantioselectivity in reactions such as the Michael addition of aldehydes to nitroolefins. beilstein-journals.org
Emerging trends in this field focus on the development of more sustainable and efficient synthetic methods for accessing these valuable chiral building blocks. nih.govacs.orgacs.org Biocatalytic approaches, for instance, are being investigated for the enantioselective synthesis of 2-substituted pyrrolidines. nih.govacs.org Furthermore, the design of novel pyrrolidine-based scaffolds for applications in areas beyond traditional asymmetric synthesis, such as in materials science and medicinal chemistry, continues to be an active area of investigation. researchgate.netwhiterose.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrrolidin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWMHRLLPDMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556845 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359866-37-8 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 2 Methoxypropan 2 Yl Pyrrolidin 1 Amine and Its Molecular Derivatives
Asymmetric Synthesis Approaches
The presence of a chiral center at the 2-position of the pyrrolidine (B122466) ring demands the use of asymmetric synthesis to obtain enantiomerically pure or enriched products. These approaches are critical for the development of pharmacologically active agents where stereochemistry often dictates biological activity.
Chiral Pool Synthesis from Enantiopure Precursors (e.g., (S)-Proline)
A highly effective strategy for the synthesis of chiral molecules is to begin with a readily available, inexpensive, and enantiomerically pure starting material, a concept known as chiral pool synthesis. (S)-Proline, a naturally occurring amino acid, serves as an excellent chiral precursor for the synthesis of a wide array of substituted pyrrolidines. mdpi.comnih.gov The inherent stereochemistry of (S)-proline can be judiciously transferred to the target molecule through a series of stereocontrolled reactions.
The synthesis of 2-(2-methoxypropan-2-yl)pyrrolidin-1-amine from (S)-proline would typically involve the initial protection of the amine and carboxylic acid functionalities. The protected (S)-proline can then undergo a variety of transformations at the carboxylic acid position to introduce the 2-methoxypropan-2-yl moiety. For instance, the carboxylic acid can be converted to a Weinreb amide, which upon reaction with an appropriate organometallic reagent, such as a Grignard or organolithium reagent derived from 2-bromopropane, would yield a ketone. Subsequent reduction and methylation would furnish the desired 2-methoxypropan-2-yl group. The final step would involve the conversion of the secondary amine of the pyrrolidine ring to a primary amine at the 1-position, a transformation that can be achieved through various methods, including nitrosation followed by reduction.
Table 1: Key Transformations in Chiral Pool Synthesis from (S)-Proline
| Step | Transformation | Reagents and Conditions | Key Considerations |
| 1 | Protection of (S)-Proline | Boc-anhydride, base; Esterification (e.g., MeOH, H+) | Orthogonal protecting groups are crucial for selective deprotection in later steps. |
| 2 | Formation of Weinreb Amide | N,O-Dimethylhydroxylamine hydrochloride, coupling agent (e.g., DCC, EDC) | Provides a stable intermediate that reacts cleanly with organometallic reagents. |
| 3 | Introduction of the Isopropyl Group | Isopropylmagnesium bromide or isopropyllithium | Careful control of reaction temperature is necessary to avoid side reactions. |
| 4 | Reduction of the Ketone | Reducing agents (e.g., NaBH4, LiAlH4) | Diastereoselective reduction may be possible with chiral reducing agents. |
| 5 | Methylation of the Tertiary Alcohol | Methyl iodide, a strong base (e.g., NaH) | Williamson ether synthesis conditions. |
| 6 | N-Amination | Nitrosation (e.g., NaNO2, HCl) followed by reduction (e.g., LiAlH4, Zn/HCl) | A well-established method for the conversion of secondary amines to N-amino compounds. |
| 7 | Deprotection | Acidic or basic conditions depending on the protecting groups used | Final step to yield the target compound. |
Diastereoselective Synthesis Strategies and Stereochemical Control
When a molecule contains multiple stereocenters, controlling the relative stereochemistry is paramount. Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of this compound derivatives, if an additional stereocenter is introduced, for example, on the 2-methoxypropan-2-yl side chain, diastereoselective control becomes critical.
Strategies to achieve this include the use of chiral auxiliaries, substrate-controlled reactions, and reagent-controlled reactions. For instance, attaching a chiral auxiliary to the pyrrolidine nitrogen can direct the approach of a reagent to one face of the molecule, thereby controlling the stereochemical outcome of a subsequent reaction. researchgate.net Furthermore, the existing stereocenter at the 2-position of the pyrrolidine ring can influence the stereochemistry of newly formed chiral centers, a phenomenon known as substrate-controlled diastereoselection.
Enantioselective Functionalization and Derivatization
Enantioselective functionalization involves the introduction of a new functional group into a prochiral molecule in a way that favors the formation of one enantiomer. This can be achieved using chiral catalysts, reagents, or enzymes. For the synthesis of this compound, an alternative to chiral pool synthesis would be the enantioselective functionalization of a pre-formed pyrrolidine ring.
For example, a racemic or prochiral 2-substituted pyrrolidine could be subjected to an enantioselective amination reaction at the 1-position. This could be achieved using a chiral catalyst that selectively activates one enantiomer of the starting material or directs the aminating agent to one enantiotopic face of the prochiral substrate. Biocatalytic approaches, utilizing enzymes such as transaminases, have emerged as powerful tools for the enantioselective synthesis of chiral amines and can be applied to the synthesis of chiral pyrrolidine derivatives. nih.govacs.org
Multicomponent Reaction Protocols Incorporating the Pyrrolidin-1-amine Moiety
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. The pyrrolidin-1-amine moiety can be incorporated into MCRs to synthesize complex derivatives.
While a direct MCR for the synthesis of this compound is not readily apparent, the pyrrolidine scaffold itself can be constructed via MCRs, which can then be further functionalized. For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-amino acid derivatives and α-acyloxy carboxamides, respectively. A suitably functionalized pyrrolidine precursor could potentially participate in such reactions to build more complex molecular architectures.
Strategic Functional Group Interconversions and Modifications
Once the core pyrrolidine ring with the 2-(2-methoxypropan-2-yl) substituent is in place, strategic functional group interconversions (FGIs) are necessary to arrive at the final target molecule and its derivatives. A key transformation is the introduction of the amine group at the 1-position of the pyrrolidine ring.
A common method for the N-amination of a secondary amine is through the formation of an N-nitrosamine followed by reduction. The secondary amine of the 2-(2-methoxypropan-2-yl)pyrrolidine (B169011) intermediate can be treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding N-nitrosamine. Subsequent reduction of the N-nitrosamine, for example with lithium aluminum hydride or zinc in acetic acid, yields the desired 1-aminopyrrolidine.
Other functional group modifications on the pyrrolidine ring or the side chain can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, the methoxy (B1213986) group could be replaced with other alkoxy groups, or the pyrrolidine ring could be further substituted at other positions.
Process Optimization and Scalability Considerations in Laboratory and Industrial Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for scale-up.
Table 2: Process Optimization and Scalability Parameters
| Parameter | Laboratory Scale | Industrial Scale | Considerations for this compound Synthesis |
| Reagent Selection | Use of expensive or hazardous reagents may be acceptable. | Preference for cheaper, safer, and more environmentally friendly reagents. | Replacing reagents like lithium aluminum hydride with safer reducing agents. Sourcing cost-effective starting materials. |
| Solvent Choice | A wide range of solvents can be used. | Focus on green solvents, solvent recycling, and minimizing solvent use. | Investigating the use of greener solvents and developing efficient solvent recovery processes. |
| Reaction Conditions | Extreme temperatures and pressures may be employed. | Preference for reactions that run at or near ambient temperature and pressure. | Optimizing reaction temperatures and times to maximize yield and minimize energy consumption. |
| Purification | Chromatography is a common purification method. | Crystallization, distillation, and extraction are preferred for large-scale purification. | Developing a robust crystallization or distillation procedure for the final product and key intermediates. |
| Safety | Hazards are managed on a smaller scale. | Rigorous process safety management is essential. | Conducting thorough hazard and operability (HAZOP) studies for each step of the synthesis. |
| Waste Management | Waste disposal is typically straightforward. | Minimizing waste generation and developing sustainable waste treatment methods are critical. | Implementing atom-economical reactions and developing methods for recycling byproducts. |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
No published data is currently available for the NMR spectroscopic analysis of 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine.
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound have not been reported.
The characteristic chemical shifts of the carbon atoms within the this compound structure are not documented in available literature.
There are no known studies employing 2D NMR techniques to elucidate the detailed structural connectivity and spatial relationships of atoms in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Experimental mass spectrometry data for this compound is not present in the public domain.
Information regarding the ionization behavior and resulting mass-to-charge ratio of this compound under ESI conditions is unavailable.
Precise mass measurements and elemental composition determination for this compound through HR-MS have not been published.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. For this compound, GC-MS serves as a critical tool for both identification and purity assessment.
Detailed Research Findings: In a typical GC-MS analysis, the compound would be introduced into the GC, where it would travel through a capillary column. The retention time would be characteristic of the compound's volatility and interaction with the stationary phase. Upon elution, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M+) and its fragmentation pattern are key to structural confirmation.
The mass spectrum of this compound (molar mass: 158.25 g/mol ) would be expected to show a molecular ion peak at m/z = 158. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond between the pyrrolidine (B122466) ring and the bulky 2-methoxypropan-2-yl group, which is a common fragmentation site for substituted pyrrolidines. Another significant fragmentation would be the loss of a methoxy (B1213986) group (-OCH3) or a methyl group (-CH3). The pyrrolidine ring itself can undergo characteristic fragmentation, leading to smaller charged fragments. For instance, the mass spectrum of the related compound (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine shows distinct fragmentation patterns that help in its identification. nist.gov
Interactive Data Table: Predicted GC-MS Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Predicted Structural Origin |
| 158 | [C8H18N2O]+• | Molecular Ion (M+) |
| 143 | [M - CH3]+ | Loss of a methyl group |
| 127 | [M - OCH3]+ | Loss of a methoxy group |
| 85 | [C5H9N]+ | Pyrrolidine ring fragment |
| 73 | [C4H9O]+ | 2-Methoxypropan-2-yl cation |
| 70 | [C4H8N]+ | Fragment from pyrrolidine ring cleavage |
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber and is unique for each compound.
Detailed Research Findings: The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group (-NH2) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the methoxypropyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the ether linkage is a strong, characteristic band typically found in the 1050-1150 cm⁻¹ region. Additionally, N-H bending vibrations would be present around 1600 cm⁻¹. Spectral data for N-aminopyrrolidine and other pyrrolidine derivatives confirm these characteristic absorption regions. nist.govresearchgate.net
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (-NH2) |
| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine, Alkyl) |
| 1590-1650 | N-H Bend | Primary Amine (-NH2) |
| 1450-1470 | C-H Bend | Alkyl |
| 1050-1150 | C-O Stretch | Ether (-O-CH3) |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.
Detailed Research Findings: In the Raman spectrum of this compound, the C-C and C-N stretching vibrations of the pyrrolidine ring would be prominent. The symmetric C-H stretching and bending modes would also be visible. Due to the non-polar nature of many of the C-C and C-H bonds, these may show stronger signals in the Raman spectrum compared to the IR spectrum. The C-O ether stretch, while strong in the IR, would likely be weaker in the Raman spectrum. Studies on similar molecules like 1-pyrrolidino-1-cyclopentene (B128113) have utilized Raman spectroscopy to assign these vibrational modes. nih.gov
Interactive Data Table: Predicted Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine, Alkyl) |
| 1440-1460 | CH2 Scissoring | Pyrrolidine Ring |
| 1300-1350 | CH2 Twisting | Pyrrolidine Ring |
| 800-900 | Ring Breathing Mode | Pyrrolidine Ring |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique can provide unequivocal proof of its molecular structure and, if a single enantiomer is crystallized, its absolute configuration.
Detailed Research Findings: To date, the crystal structure of this compound has not been reported in open crystallographic databases. However, if suitable crystals could be grown, the analysis would reveal detailed information on bond lengths, bond angles, and torsion angles. The conformation of the five-membered pyrrolidine ring (typically an envelope or twist conformation) and the relative orientation of the bulky 2-methoxypropan-2-yl substituent and the amino group would be precisely determined. For chiral samples, the use of anomalous dispersion effects would allow for the assignment of the absolute stereochemistry at the chiral center (the C2 position of the pyrrolidine ring). Numerous crystal structures of substituted pyrrolidine derivatives have been reported, providing a basis for comparison. nih.govmdpi.com
Advanced Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for determining enantiomeric excess (e.e.).
Detailed Research Findings: The determination of the enantiomeric excess of this compound would necessitate the use of chiral chromatography.
Chiral Gas Chromatography (GC): This technique can be highly effective for volatile amines. The compound, or a suitable derivative, would be passed through a GC column containing a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. The two enantiomers would interact differently with the CSP, leading to different retention times and thus, separation. The relative peak areas of the two enantiomers would then be used to calculate the e.e. Enantioselective GC methods have been successfully developed for other proline derivatives. researchgate.netlibretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method. The enantiomers can be separated on various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or Pirkle-type phases. The choice of mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) is crucial for achieving optimal separation. The development of chiral HPLC methods is a standard approach for analyzing chiral amines and related compounds. nih.govnih.govheraldopenaccess.us
The purity of the compound would be assessed using standard, non-chiral GC or HPLC methods, which would separate the target compound from any synthetic precursors, by-products, or degradation products.
Interactive Data Table: Typical Chiral Chromatography Parameters for Pyrrolidine Derivatives
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Detection |
| Chiral GC | Cyclodextrin-based (e.g., Chirasil-DEX) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV, Mass Spectrometry (MS) |
Theoretical and Computational Chemistry Investigations of 2 2 Methoxypropan 2 Yl Pyrrolidin 1 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and energetics. These calculations provide insights into the molecule's stability, reactivity, and electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the electrostatic potential map can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Thermochemical properties, such as the standard molar enthalpy of formation in the gaseous phase, can be calculated using high-level ab initio methods like the G3(MP2)//B3LYP level of theory. mdpi.com These computational approaches allow for the estimation of energetic properties that may be challenging to determine experimentally. mdpi.comresearchgate.net By analyzing the energetic effects of the methoxy (B1213986) and methyl groups on the pyrrolidine (B122466) core, a deeper understanding of the molecule's thermodynamic stability can be achieved. mdpi.com
Table 1: Illustrative Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | 1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -215.5 ± 3.0 kJ·mol⁻¹ | Thermodynamic stability of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pyrrolidine ring and the rotatable bonds of the side chain in this compound mean that it can exist in multiple conformations. Conformational analysis is performed to identify the most stable, low-energy arrangements of the atoms. This typically involves a systematic search of the potential energy surface.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the molecule over time. mdpi.com By simulating the physical movements of the atoms and molecules, MD provides insights into the conformational flexibility, stability of different conformers, and the influence of solvent on its structure. nih.gov These simulations can reveal how the molecule transitions between different conformational states, which is crucial for understanding its behavior in a dynamic environment, such as in solution or when interacting with a biological target. nih.gov
Predictive Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. nih.gov Software programs can calculate these shifts based on the molecule's computed electronic structure. researchgate.net Machine learning and deep learning algorithms, trained on large datasets of experimental spectra, have significantly improved the accuracy of these predictions, often achieving a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov Such predictions are instrumental in assigning peaks in experimental spectra and confirming the correct chemical structure. mdpi.comnih.gov
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. By calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. This is useful for identifying the presence of specific functional groups and for comparing with experimental IR data to confirm the molecule's identity and structure.
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine-CH | ~2.9 |
| Pyrrolidine-CH₂ | ~1.7 - 2.0 |
| Methoxy-CH₃ | ~3.2 |
| Propan-2-yl-CH₃ | ~1.1 |
| Amine-NH₂ | ~1.5 (broad) |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For a molecule like this compound, which contains a reactive amine group, these studies can map out potential reaction pathways. For instance, in reactions involving this amine, computational models can help distinguish between different proposed mechanisms, such as a single-step termolecular reaction or a multi-step process involving a zwitterion intermediate. researchgate.netresearchgate.net
By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed energy profile of a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. researchgate.net These computational insights are vital for understanding the factors that control the reaction's outcome and for designing more efficient synthetic routes.
Molecular Docking and Binding Interaction Analyses with Receptor Mimics (Focus on chemical interaction motifs)
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a larger molecule, typically a protein receptor. mdpi.com This method explores possible binding poses of the ligand within the receptor's binding site and scores them based on their predicted binding affinity. nih.gov
Following docking, a detailed analysis of the binding interactions is performed. This focuses on identifying key chemical interaction motifs, such as:
Hydrogen Bonds: The primary amine and the methoxy oxygen of the ligand can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The pyrrolidine ring and the methyl groups can engage in hydrophobic interactions with nonpolar residues in the receptor.
Understanding these interaction motifs is critical for explaining the molecule's biological activity and for guiding the design of new molecules with improved binding affinity and selectivity.
Integration of Computational Methods in Rational Scaffold Design
The insights gained from the aforementioned computational studies are integral to the process of rational scaffold design. patsnap.com This modern approach to drug discovery moves away from trial-and-error, instead using computational tools to design molecules with specific desired properties. nih.gov
By understanding the electronic structure, conformational preferences, and binding interactions of this compound, medicinal chemists can make informed decisions about how to modify its structure. For example, if docking studies reveal a specific hydrogen bond is crucial for binding, the scaffold can be modified to enhance this interaction. If the molecule's reactivity needs to be tuned, insights from electronic structure calculations can guide the addition of electron-withdrawing or electron-donating groups. researchgate.net This iterative cycle of computational analysis, chemical synthesis, and biological testing accelerates the development of new and more effective molecular therapeutics. patsnap.comnih.gov
Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxypropan 2 Yl Pyrrolidin 1 Amine
Nucleophilic and Electrophilic Reactivity Profiles of the Amine and Pyrrolidine (B122466) Ring Systems
The reactivity of 2-(2-methoxypropan-2-yl)pyrrolidin-1-amine is dominated by the nucleophilic character of the secondary amine within the pyrrolidine ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is the basis for its application as an organocatalyst and a chiral auxiliary, where it can form key intermediates such as enamines and iminium ions. nih.gov
The pyrrolidine ring itself is generally stable and serves as a chiral scaffold. The C-N bonds within the ring are not typically susceptible to cleavage under standard reaction conditions. The electrophilicity of the pyrrolidine ring is minimal, with the carbon atoms being relatively electron-rich and thus not prone to nucleophilic attack unless activated by adjacent electron-withdrawing groups, which are absent in this molecule.
The bulky 2-(2-methoxypropan-2-yl) group significantly influences the reactivity of the amine. While the electronic effect of this alkyl group is slightly electron-donating, enhancing the basicity and nucleophilicity of the amine, its primary impact is steric. This steric hindrance can modulate the accessibility of the nitrogen's lone pair to incoming electrophiles, potentially influencing reaction rates and, crucially, the stereochemical outcome of reactions.
Table 1: Predicted Reactivity Profile of this compound
| Functional Group | Reactivity Type | Predicted Reactivity | Influencing Factors |
| Pyrrolidin-1-amine (Secondary Amine) | Nucleophilic | High | Lone pair on nitrogen, electron-donating effect of alkyl groups. |
| Pyrrolidin-1-amine (Secondary Amine) | Basic | Moderate to High | pKa is influenced by the alkyl substituents. |
| Pyrrolidine Ring (C-H bonds) | Electrophilic | Low | Generally unreactive unless activated. |
| 2-(2-Methoxypropan-2-yl) Group | Steric | High | Bulky substituent influencing approach to the nitrogen atom. |
Stereochemical Control and Diastereoselective Induction in Chemical Reactions
The primary synthetic utility of chiral pyrrolidine derivatives lies in their ability to induce stereoselectivity in chemical transformations. nih.gov The chiral center at the C2 position of the pyrrolidine ring in this compound plays a pivotal role in directing the stereochemical course of reactions. The bulky 2-(2-methoxypropan-2-yl) substituent creates a highly differentiated steric environment around the reactive nitrogen center.
In reactions where the amine acts as a nucleophile or forms a chiral enamine intermediate, this steric bulk effectively shields one face of the molecule. Consequently, an incoming electrophile is directed to the less hindered face, leading to the preferential formation of one diastereomer over the other. This principle of steric shielding is a cornerstone of asymmetric synthesis using chiral auxiliaries and organocatalysts. whiterose.ac.uk
The degree of diastereoselectivity is dependent on several factors, including the nature of the electrophile, the solvent, and the reaction temperature. Larger electrophiles will experience greater steric repulsion from the 2-substituent, often leading to higher levels of diastereomeric excess. Similarly, the rigidity of the transition state, which can be influenced by the solvent and temperature, plays a crucial role in determining the stereochemical outcome. researchgate.net
Catalytic Transformations Facilitated by the Pyrrolidin-1-amine Moiety
The pyrrolidin-1-amine moiety is a well-established motif in organocatalysis. nih.gov Chiral pyrrolidine derivatives can catalyze a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The catalytic cycle typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.
In a typical enamine catalytic cycle, the secondary amine of this compound would react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment created by the pyrrolidine scaffold and its C2 substituent. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. researchgate.net
Conversely, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the enone, activating it towards nucleophilic attack. The steric shielding provided by the 2-(2-methoxypropan-2-yl) group directs the nucleophile to one face of the molecule, controlling the stereochemistry of the addition.
Elucidation of Specific Reaction Pathways and Intermediate Species
The key intermediate species in these transformations are the aforementioned chiral enamines and iminium ions. Spectroscopic techniques such as NMR and in-situ IR spectroscopy are often employed to detect and characterize these transient species, providing valuable insights into the reaction mechanism and the factors governing stereoselectivity. Computational studies, including DFT calculations, have also been instrumental in modeling the transition states and elucidating the origins of stereochemical control in reactions catalyzed by chiral pyrrolidine derivatives. nih.gov
Future Research Trajectories and Current Challenges in 2 2 Methoxypropan 2 Yl Pyrrolidin 1 Amine Research
Pursuit of Greener and More Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For a molecule like 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, future efforts will undoubtedly focus on methodologies that adhere to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.
Current synthetic approaches to analogous 2-substituted pyrrolidines often rely on multi-step sequences starting from proline or glutamic acid. While effective, these routes can generate significant waste. Future research should target more convergent and efficient strategies. For instance, the development of catalytic asymmetric cycloaddition reactions or C-H activation/functionalization of the pyrrolidine (B122466) ring could provide more direct access to the desired carbon skeleton.
Furthermore, the choice of solvents and reagents will be critical. The exploration of syntheses in greener solvents like water, supercritical fluids, or bio-based solvents, coupled with the use of catalytic rather than stoichiometric reagents, will be a key challenge. nih.gov The use of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for any developed synthetic route.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| From Chiral Pool (e.g., Proline) | Readily available starting material, established chemistry. | Multi-step, potential for waste generation. |
| Asymmetric Catalysis | High enantioselectivity, atom economy. | Catalyst development, substrate scope limitations. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering for non-natural substrates. |
| C-H Activation | Step economy, novel disconnections. | Regio- and stereoselectivity control. |
Exploration of Unprecedented Reactivity and Novel Catalytic Applications
The N-amino pyrrolidine scaffold is a privileged motif in organocatalysis, famously exemplified by the Enders' SAMP/RAMP reagents which are used for asymmetric alkylations. researchgate.net The introduction of a bulky 2-(2-methoxypropan-2-yl) group is expected to create a unique steric and electronic environment, potentially leading to novel reactivity and selectivity in catalytic applications.
Future research will likely explore the utility of this compound as a catalyst in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The sterically hindered side chain could play a crucial role in controlling the facial selectivity of approaching substrates, potentially leading to higher enantioselectivities or even reversing the stereochemical outcome compared to existing catalysts.
Moreover, the presence of the ether oxygen and the two nitrogen atoms makes this compound a potential tridentate ligand for metal-catalyzed reactions. Investigations into its coordination chemistry with various transition metals could unlock novel applications in asymmetric hydrogenation, cross-coupling reactions, or oxidation catalysis.
Advanced Computational Design for Tailored Chemical Properties and Reactivity
Given the current lack of empirical data, computational chemistry stands as a powerful tool to predict the properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model its conformational landscape, electronic structure, and reactivity.
Computational studies could be used to:
Predict Stereochemical Outcomes: By modeling the transition states of catalyzed reactions, researchers can predict which enantiomer of a product will be formed preferentially. This can guide the selection of promising reactions to explore experimentally.
Optimize Catalyst Structure: The systematic in silico modification of the substituent could allow for the rational design of second-generation catalysts with improved activity or selectivity.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanism of action of the catalyst, which is crucial for its further development. nih.gov
The synergy between computational prediction and experimental validation will be key to rapidly advancing the understanding and application of this and related compounds.
Expansion of its Role in Material Science or Advanced Chemical Probes
Beyond catalysis, the unique structure of this compound makes it an intriguing building block for new materials and chemical probes. The pyrrolidine ring is a common feature in pharmacologically active compounds, and derivatives of this amine could be explored for their biological activity. nih.govnih.gov
In material science, the chiral nature of the molecule could be exploited for the synthesis of chiral polymers or metal-organic frameworks (MOFs). Such materials can have applications in chiral separations, sensing, and asymmetric catalysis. The incorporation of this bulky, well-defined chiral unit could impart specific properties to the resulting materials.
Furthermore, the amine functionality provides a handle for conjugation to fluorophores or other reporter groups, opening up the possibility of developing novel chiral sensors or imaging agents. These probes could be designed to interact selectively with specific enantiomers of biologically relevant molecules.
Q & A
Q. What are the standard synthetic routes for 2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, leveraging pyrrolidine derivatives as precursors. For example, chiral building blocks (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) are modified using methoxypropane groups under controlled conditions . Purity validation employs HPLC (High-Performance Liquid Chromatography) and NMR (¹H/¹³C) to confirm structural integrity. Impurity profiling aligns with pharmacopeial standards (e.g., EP impurity guidelines for pyrrolidinone derivatives) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the methoxypropan-2-yl substitution pattern and pyrrolidine ring conformation.
- FT-IR : Identifies N-H stretching (amine group) and C-O-C bonds (methoxy group).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Cross-referencing with spectral libraries (e.g., PubChem datasets) ensures accuracy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Use amber vials to avoid photodegradation. Stability studies recommend periodic HPLC-UV analysis to monitor decomposition, particularly for amine moieties prone to hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) optimize reaction pathways by modeling transition states and intermediates. For example, reaction path search methods (ICReDD) combine quantum mechanics with machine learning to predict viable routes, reducing trial-and-error experimentation .
Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : QSAR studies (e.g., MOE software) correlate steric (SMR), electronic (Hammett constants), and lipophilic (Log P) parameters with bioactivity. For antibacterial derivatives, prioritize Log P values between 1.5–3.0 to balance membrane permeability and solubility .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo.
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., bioavailability) with in vitro IC₅₀ values.
- Feedback Loops : Refine computational models using experimental data (e.g., ICReDD’s iterative design approach) .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with enzymes (e.g., monoamine oxidases) to assess steric clashes from the methoxypropan-2-yl group.
- Electrostatic Potential Maps : Analyze charge distribution to predict hydrogen-bonding interactions.
Data from PubChem and crystallographic databases (e.g., PDB) validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
